molecular formula C18H18Cl2N2O4 B089450 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid CAS No. 148-78-7

4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid

Cat. No.: B089450
CAS No.: 148-78-7
M. Wt: 397.2 g/mol
InChI Key: CNLVZUPSGAAHAO-UHFFFAOYSA-N
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Description

4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid is a chemical compound with the molecular formula C18H18Cl2N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with p-carboxycarbanilic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions. This versatility makes it valuable for research and industrial applications .

Properties

CAS No.

148-78-7

Molecular Formula

C18H18Cl2N2O4

Molecular Weight

397.2 g/mol

IUPAC Name

4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid

InChI

InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24)

InChI Key

CNLVZUPSGAAHAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

148-78-7

Synonyms

4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate
IC 140
IC-140

Origin of Product

United States

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